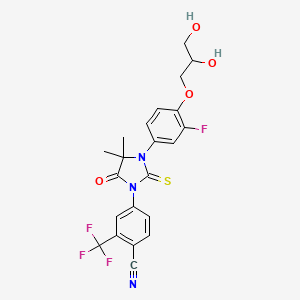

Androgen receptor antagonist 8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H19F4N3O4S |

|---|---|

Molekulargewicht |

497.5 g/mol |

IUPAC-Name |

4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3 |

InChI-Schlüssel |

NVOUUJVEAPMROH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Deep Dive into Novel Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent activation of the androgen receptor (AR) signaling pathway is a critical driver in the progression of castration-resistant prostate cancer (CRPC). Despite androgen deprivation therapies, the AR can be reactivated through various mechanisms, including gene amplification, mutations, and the expression of constitutively active splice variants. This has spurred the development of novel, more potent AR antagonists. This technical guide provides an in-depth overview of the core science behind a new generation of AR antagonists, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies crucial for their evaluation. We will delve into the specifics of second-generation antagonists such as enzalutamide (B1683756), apalutamide, and darolutamide (B1677182), which have demonstrated significant clinical benefits. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of prostate cancer therapeutics.

The Androgen Receptor Signaling Axis in CRPC: A Persistent Challenge

The androgen receptor, a ligand-activated nuclear transcription factor, is the central mediator of prostate cancer cell growth and survival.[1][2][3] In the canonical pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain (LBD) induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus.[3] Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-regulatory proteins to initiate the transcription of target genes, such as prostate-specific antigen (PSA), which are involved in cell proliferation and survival.[3][4]

In CRPC, the AR signaling pathway remains active despite castrate levels of circulating androgens.[2][5] This can occur through several mechanisms:

-

AR Overexpression and Gene Amplification: Increased levels of AR sensitize cancer cells to even minute amounts of androgens.[1][2][6]

-

AR Mutations: Mutations in the LBD can lead to promiscuous activation by other steroid hormones or even convert AR antagonists into agonists.[1][7]

-

AR Splice Variants: The expression of truncated AR variants that lack the LBD, such as AR-V7, results in constitutively active receptors that are not inhibited by traditional antiandrogens.[5][8]

-

Intratumoral Androgen Synthesis: Prostate cancer cells can synthesize their own androgens from adrenal precursors.[7]

These resistance mechanisms underscore the necessity for novel AR antagonists with improved potency and distinct mechanisms of action.

Mechanism of Action of Novel AR Antagonists

Second-generation AR antagonists, including enzalutamide, apalutamide, and darolutamide, have been designed to overcome the limitations of first-generation agents like bicalutamide.[9][10][11] They exhibit a higher binding affinity for the AR and a more complete inhibition of its signaling cascade.[9][11]

The multi-faceted mechanism of action of these novel antagonists involves:

-

Competitive Inhibition of Androgen Binding: They bind with high affinity to the AR's ligand-binding domain, effectively blocking the binding of androgens.[5][9][11]

-

Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[5][6][9][11]

-

Impaired DNA Binding: They interfere with the binding of the AR to androgen response elements on the DNA.[5][6][9][11]

-

Inhibition of Coactivator Recruitment: They block the recruitment of coactivator proteins necessary for AR-mediated gene transcription.[4][11]

This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[6]

Signaling Pathway Diagram

Caption: Androgen Receptor Signaling Pathway and Inhibition by Novel Antagonists.

Preclinical Data Summary

The preclinical development of novel AR antagonists involves rigorous in vitro and in vivo testing to establish their potency and efficacy. Key parameters evaluated include binding affinity to the AR, inhibition of cancer cell proliferation, and anti-tumor activity in animal models.

In Vitro Activity of Novel AR Antagonists

| Compound | Assay | Cell Line | IC50 | Reference |

| Enzalutamide | AR Competitive Binding | - | 20-40 nM | [11] |

| Cell Proliferation | LNCaP/AR | ~30 nM | [11] | |

| Cell Proliferation | Various Breast Cancer Lines | 4 µM to >50 µM | [12][13][14] | |

| Apalutamide | AR Competitive Binding | - | 16 nM | [3] |

| Darolutamide | Cell Proliferation | VCaP | Potent Inhibition | [1] |

| Cell Proliferation | LAPC-4 | Potent Inhibition | [1] |

In Vivo Efficacy of Novel AR Antagonists in Xenograft Models

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |

| Enzalutamide | LNCaP/AR | 10 mg/kg/day | Significant tumor regression | [11] |

| Apalutamide | LNCaP | 30 mg/kg, 5 days/week | Potent antitumor activity | [15] |

| Darolutamide | LAPC-4 | 100 mg/kg (BID) or 200 mg/kg (QD) | Significant reduction in tumor growth | [1] |

Key Experimental Protocols

The evaluation of novel AR antagonists relies on a suite of standardized and robust experimental protocols. Below are detailed methodologies for key assays.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat prostate cytosol (source of AR)

-

[3H]-R1881 (radiolabeled synthetic androgen)

-

Test compounds

-

TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, add the test compound, [3H]-R1881, and rat prostate cytosol.

-

Incubate overnight at 4°C to allow for competitive binding.

-

Add HAP slurry to each tube to bind the AR-ligand complexes.

-

Wash the HAP pellet to remove unbound ligand.

-

Add scintillation cocktail to the HAP pellet and measure radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.[2]

Cell Viability Assay (MTS/WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2)

-

96-well plates

-

Cell culture medium

-

Test compounds

-

MTS or WST-8 reagent

-

Plate reader

Protocol:

-

Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Add MTS or WST-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]

Western Blotting for AR and PSA Expression

This technique is used to detect and quantify the protein levels of AR and its downstream target, PSA.

Materials:

-

Prostate cancer cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse treated and untreated prostate cancer cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities to determine the relative protein expression levels.[17][18][19][20]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cell lines (e.g., LNCaP, LAPC-4)

-

Matrigel

-

Test compounds and vehicle

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of immunocompromised mice.[21][22][23]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[21]

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., oral gavage daily).

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).[21][24]

Experimental Workflow Diagram

Caption: Drug Discovery Workflow for Novel AR Antagonists.

Conclusion and Future Directions

The development of novel androgen receptor antagonists has significantly advanced the treatment landscape for castration-resistant prostate cancer. By comprehensively inhibiting the AR signaling pathway, second-generation agents like enzalutamide, apalutamide, and darolutamide have demonstrated substantial clinical benefits. The in-depth technical understanding of their mechanism of action and the rigorous application of the described experimental protocols are fundamental to the continued discovery and development of even more effective therapies.

Future research will likely focus on:

-

Overcoming Resistance: Developing antagonists that are effective against AR splice variants and mutations that confer resistance to current therapies.[4]

-

Targeting the N-Terminal Domain: Exploring inhibitors that target the N-terminal domain of the AR, which is crucial for its transcriptional activity and is present in splice variants.[25]

-

Combination Therapies: Investigating the synergistic effects of combining novel AR antagonists with other targeted therapies or immunotherapies to achieve more durable responses.[26]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to specific AR-targeted therapies.[4]

A continued commitment to fundamental research and innovative drug development will be paramount in the ongoing effort to improve outcomes for patients with advanced prostate cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 7. Minsky DTIC [dtic.minsky.ai]

- 8. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Darolutamide For Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

- 13. Preclinical evaluation of the AR inhibitor enzalutamide in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. erc.bioscientifica.com [erc.bioscientifica.com]

- 15. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.3 |. Cell viability assay [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel Therapies for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Introduction: The Androgen Receptor as a Therapeutic Target

An in-depth technical guide on the discovery and synthesis of a potent androgen receptor antagonist, exemplified by the development of Enzalutamide (MDV3100), a second-generation nonsteroidal antiandrogen. This document is intended for researchers, scientists, and drug development professionals.

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes responsible for cell growth and survival. Consequently, inhibiting the AR signaling pathway is a cornerstone of prostate cancer therapy.

First-generation antiandrogens, such as bicalutamide, competitively inhibit the binding of androgens to the AR. However, their efficacy is often limited by the development of resistance, frequently through AR overexpression or mutations. This clinical challenge spurred the development of second-generation AR antagonists with improved potency and the ability to overcome these resistance mechanisms. This guide focuses on the discovery and synthesis of a representative second-generation AR antagonist, Enzalutamide (formerly MDV3100), which has demonstrated significant clinical success.

Discovery of a Novel Androgen Receptor Antagonist

The discovery of Enzalutamide stemmed from a rational drug design approach aimed at identifying novel AR antagonists with superior efficacy compared to existing therapies. The core strategy involved screening a library of compounds for their ability to inhibit AR signaling, followed by medicinal chemistry efforts to optimize the lead compounds.

Lead Identification

The initial lead compound, RU59063, was identified through high-throughput screening. While RU59063 demonstrated AR antagonistic activity, it suffered from poor pharmacokinetic properties. A key breakthrough came with the discovery of a diarylthiohydantoin scaffold, which exhibited improved potency and drug-like properties. This scaffold became the foundation for the development of Enzalutamide.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted to optimize the diarylthiohydantoin core. These studies explored modifications at various positions of the molecule to enhance its binding affinity for the AR, improve its antagonistic activity, and optimize its pharmacokinetic profile. A critical modification was the introduction of a bulky side chain, which was found to be crucial for potent antagonism.

The logical progression of the SAR studies is illustrated in the following diagram:

Caption: Logical workflow of the Structure-Activity Relationship (SAR) studies.

Synthesis of Enzalutamide

The chemical synthesis of Enzalutamide involves a multi-step process, which has been optimized for efficiency and scalability. The key steps are outlined below.

Synthetic Scheme

The synthesis typically begins with the construction of the thiohydantoin core, followed by the sequential addition of the aromatic side chains. A representative synthetic route is as follows:

-

Formation of the isothiocyanate: An appropriately substituted aniline (B41778) is treated with thiophosgene (B130339) or a similar reagent to form the corresponding isothiocyanate.

-

Condensation with an amino acid derivative: The isothiocyanate is then reacted with an amino acid ester, typically in the presence of a base, to form the thiohydantoin ring.

-

N-Arylation: The final step involves a cross-coupling reaction, such as a Buchwald-Hartwig amination, to attach the second aromatic ring to the thiohydantoin nitrogen.

A simplified workflow of the synthesis is depicted below:

Caption: Simplified workflow of the chemical synthesis of Enzalutamide.

Biological Evaluation and Quantitative Data

The biological activity of Enzalutamide and its analogs was assessed through a series of in vitro and in vivo assays. The quantitative data from these studies demonstrate the high affinity and potent antagonism of Enzalutamide for the androgen receptor.

In Vitro Activity

The in vitro activity of Enzalutamide was characterized by its ability to bind to the AR and inhibit AR-mediated gene transcription.

| Compound | AR Binding Affinity (IC50, nM) | AR-mediated Transcription (IC50, nM) |

| Bicalutamide | 159 | 160 |

| Enzalutamide | 21 | 36 |

In Vivo Efficacy

The in vivo efficacy of Enzalutamide was evaluated in mouse xenograft models of human prostate cancer.

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle | 0 |

| Bicalutamide | 35 |

| Enzalutamide | 90 |

Mechanism of Action

Enzalutamide exhibits a multi-faceted mechanism of action that distinguishes it from first-generation antiandrogens. It not only competitively inhibits androgen binding to the AR but also prevents AR nuclear translocation and the interaction of the AR with DNA.

The signaling pathway affected by Enzalutamide is illustrated below:

Caption: The androgen receptor signaling pathway and points of inhibition by Enzalutamide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Androgen Receptor Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled androgen from the AR.

-

Materials: Purified recombinant human AR protein, [3H]-DHT (radiolabeled dihydrotestosterone), test compounds, scintillation fluid, filter plates.

-

Procedure:

-

A solution of purified AR protein is incubated with a fixed concentration of [3H]-DHT and varying concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The reaction mixture is then passed through a filter plate to separate the protein-bound radioligand from the unbound radioligand.

-

The filter plate is washed to remove any non-specifically bound radioligand.

-

Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the [3H]-DHT binding (IC50) is calculated.

-

AR-Mediated Transcription Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit AR-dependent gene transcription.

-

Materials: Prostate cancer cell line (e.g., LNCaP) stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter, DHT, test compounds, luciferase assay reagent.

-

Procedure:

-

The cells are plated in a multi-well plate and allowed to adhere overnight.

-

The cells are then treated with a fixed concentration of DHT to stimulate AR-mediated transcription, along with varying concentrations of the test compound.

-

The cells are incubated for a sufficient period to allow for gene transcription and protein expression.

-

The cell culture medium is removed, and the cells are lysed.

-

A luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The concentration of the test compound that inhibits 50% of the DHT-induced luciferase activity (IC50) is calculated.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude mice), human prostate cancer cells (e.g., LNCaP), test compound formulated for in vivo administration, vehicle control.

-

Procedure:

-

Human prostate cancer cells are implanted subcutaneously into the flanks of the mice.

-

Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control, reference compound, test compound).

-

The compounds are administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor size is measured regularly using calipers, and tumor volume is calculated.

-

The body weight of the mice is also monitored to assess for any potential toxicity.

-

At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.

-

Conclusion

The discovery and development of Enzalutamide represent a significant advancement in the treatment of prostate cancer. Through a combination of rational drug design, extensive SAR studies, and rigorous biological evaluation, a highly potent and specific AR antagonist was identified. The multi-faceted mechanism of action of Enzalutamide, which involves inhibiting multiple steps in the AR signaling pathway, contributes to its superior clinical efficacy. The synthetic route has been optimized for large-scale production, making this life-saving medication accessible to patients worldwide. The methodologies and strategies employed in the development of Enzalutamide serve as a valuable blueprint for the discovery of future generations of targeted cancer therapies.

In-Depth Technical Guide: The Role of Androgen Receptor Antagonist 8 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgen Receptor Antagonist 8, also identified as "Example 13" in patent WO2014036897, is a novel imidazoline (B1206853) derivative that has demonstrated significant potential as an antagonist of the androgen receptor (AR). This document provides a comprehensive technical overview of its activity in prostate cancer cell lines, focusing on its effects on the androgen-sensitive LNCaP cell line. Preclinical data indicate that this compound effectively inhibits key markers of prostate cancer progression, including prostate-specific antigen (PSA) secretion and cancer cell proliferation. This guide details the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development of this compound.

Introduction to Androgen Receptor Antagonism in Prostate Cancer

The androgen receptor (AR) is a crucial driver of prostate cancer cell growth and survival.[1] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of genes involved in cell proliferation and survival.[2] Antagonizing the AR is a cornerstone of prostate cancer therapy.[3] this compound represents a promising small molecule in this therapeutic class.

Quantitative Data Summary

The in vitro efficacy of this compound has been primarily characterized in the LNCaP human prostate cancer cell line, which is known to be sensitive to androgens. The available data demonstrates its potent inhibitory effects on two key hallmarks of prostate cancer progression.

| Cell Line | Assay | Endpoint | IC50 (nM) | Duration |

| LNCaP | PSA Secretion Inhibition | Inhibition of Prostate-Specific Antigen secretion | 88 | 4 days |

| LNCaP | Cell Proliferation | Inhibition of cell growth | 66 | 3 days |

Table 1: In vitro activity of this compound in the LNCaP prostate cancer cell line.[4]

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions by competitively inhibiting the androgen receptor, thereby disrupting the downstream signaling cascade that promotes prostate cancer cell growth and survival. The binding of this antagonist to the AR prevents the conformational changes necessary for its activation and subsequent nuclear translocation.[3] This blockade inhibits the transcription of AR target genes, such as PSA.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture

-

LNCaP Cells: These androgen-sensitive human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

C4-2 Cells: This androgen-independent subline of LNCaP is also cultured in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin under the same incubator conditions. C4-2 cells are useful for studying castration-resistant prostate cancer.

PSA Secretion Assay

This assay quantifies the amount of Prostate-Specific Antigen (PSA) secreted by prostate cancer cells into the culture medium, a key biomarker of AR activity.

References

Probing the Affinity: A Technical Guide to Androgen Receptor Antagonist Binding to the Ligand-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of antagonists to the androgen receptor (AR) ligand-binding domain (LBD). Understanding these interactions is pivotal for the development of novel therapeutics for androgen-dependent pathologies, most notably prostate cancer. This document outlines the core signaling pathways, presents quantitative binding data for key antagonists, and details the experimental protocols used to ascertain these values.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of the male phenotype. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes.[1] Antagonists function by competitively inhibiting the binding of endogenous androgens to the AR's ligand-binding domain, thereby preventing the downstream signaling cascade that promotes cell growth and survival in hormone-sensitive cancers.[2]

There are two primary signaling pathways for the androgen receptor: a classical (genomic) pathway and a non-classical (non-genomic) pathway. The classical pathway involves the direct regulation of gene transcription in the nucleus, which is the primary target of current AR antagonists.[1] The non-classical pathway involves more rapid signaling events initiated at the cell membrane.[1]

Figure 1: Simplified Androgen Receptor Signaling Pathway and Antagonist Action.

Quantitative Binding Affinity Data

The binding affinity of an antagonist for the AR LBD is a critical determinant of its potency. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. Below is a summary of binding affinity data for two well-characterized AR antagonists, Bicalutamide and Enzalutamide.

| Antagonist | Parameter | Value (nM) | Cell Line/System | Reference |

| Bicalutamide | IC50 | 160 | VCaP cells | [3] |

| Ki | 35 | LNCaP cells (T877A mutant AR) | [4] | |

| IC50 | 200 | HepG2 cells | [3] | |

| Enzalutamide | IC50 | 16.0 ± 2.1 | Competitive inhibition of 18F-FDHT binding | [1] |

| Affinity | 5- to 8-fold higher than Bicalutamide | Preclinical CRPC models | [5] |

Experimental Protocols

Accurate determination of binding affinity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for three commonly employed assays.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.

Figure 2: Workflow for a Radioligand Competitive Binding Assay.

-

Preparation of Reagents:

-

Prepare a source of androgen receptors, such as cytosol from rat ventral prostates or purified recombinant AR ligand-binding domain.[6]

-

Prepare a stock solution of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Prepare serial dilutions of the unlabeled test antagonist and a known reference compound.

-

-

Assay Procedure:

-

In a multi-well plate, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test antagonist.

-

Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a large excess of unlabeled androgen).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the AR-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Wash the HAP pellet to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Figure 3: General Workflow for Surface Plasmon Resonance (SPR) Analysis.

-

Immobilization of the Ligand:

-

Purified AR-LBD is covalently immobilized onto the surface of a sensor chip.

-

-

Binding Measurement:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The antagonist (analyte), at various concentrations, is injected over the sensor surface. Binding of the antagonist to the immobilized AR-LBD causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). This is the association phase.

-

After the injection of the antagonist, the running buffer is flowed over the surface again, and the dissociation of the antagonist from the AR-LBD is monitored. This is the dissociation phase.

-

-

Data Analysis:

-

The binding data is recorded in real-time as a sensorgram (RU vs. time).

-

The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Figure 4: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Methodology: [10][11]

-

Sample Preparation:

-

Purified AR-LBD is placed in the sample cell of the calorimeter.

-

The antagonist is loaded into the injection syringe. It is crucial that both the protein and the ligand are in identical, well-matched buffers to minimize heats of dilution.

-

-

Titration:

-

The experiment is conducted at a constant temperature.

-

A series of small, precise injections of the antagonist solution are made into the sample cell containing the AR-LBD.

-

-

Data Acquisition and Analysis:

-

The heat released or absorbed upon each injection is measured.

-

The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

-

These heat changes are then plotted against the molar ratio of the antagonist to the AR-LBD.

-

The resulting binding isotherm is fitted to a theoretical binding model to determine the stoichiometry of binding (n), the binding affinity (Ka, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.

-

References

- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

In-Depth Structural Analysis of Androgen Receptor Antagonist 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and functional analysis of Androgen Receptor (AR) Antagonist 8, a non-steroidal inhibitor of the androgen receptor with potential applications in the treatment of prostate cancer. This document outlines the compound's biological activity, synthesizes available quantitative data, and details the experimental protocols for its synthesis and biological evaluation based on publicly available information.

Core Compound Data

Androgen Receptor Antagonist 8, also referred to as "Example 13" in foundational patent literature, is a potent antagonist of the androgen receptor. It has been shown to inhibit prostate-specific antigen (PSA) secretion and proliferation in prostate cancer cell lines.[1]

| Parameter | Value | Source |

| CAS Number | 1572045-29-4 | [1] |

| Molecular Formula | C22H19F4N3O4S | [1] |

| PSA Secretion Inhibition (LNCaP cells) | IC50: 88 nM | [1] |

| Cell Proliferation Inhibition (LNCaP cells) | IC50: 66 nM | [1] |

Structural Framework and Synthesis

AR Antagonist 8 is an imidazoline (B1206853) derivative. The synthesis of this class of compounds is detailed in patent WO2014036897A1. While a direct, step-by-step protocol for "Example 13" is not available in the public domain in English, the general synthesis scheme for related imidazoline derivatives can be inferred from the patent and analogous chemical literature.

General Synthetic Pathway

The synthesis of imidazoline-based androgen receptor antagonists typically involves a multi-step process. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for imidazoline derivatives.

Experimental Protocol: Synthesis of Imidazolidine-2-thione Derivatives (General Example)

The following protocol is a representative example for the synthesis of a related imidazolidine-2-thione structure, illustrating the key chemical transformations involved.

Step 1: Intermediate Formation

-

Dissolve the starting amine in a suitable solvent (e.g., 80% aqueous ethanol).

-

Add carbon disulfide to the solution.

-

Reflux the mixture for a specified period (e.g., 1 hour).

Step 2: Cyclization and Thionation

-

Cool the solution and add a catalytic amount of acid (e.g., concentrated hydrochloric acid).

-

Reflux the mixture for an extended period (e.g., 16 hours) to facilitate cyclization and formation of the thione.

Step 3: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the product into an organic solvent (e.g., methylene (B1212753) chloride).

-

Dry the organic layer over a suitable drying agent.

-

Concentrate the extract to obtain the crude product.

-

Purify the crude product by trituration with a suitable solvent (e.g., isopropyl ether) or by recrystallization.[2]

Biological Activity and Mechanism of Action

AR Antagonist 8 functions as a competitive inhibitor of the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that promote the growth and survival of prostate cancer cells.

Caption: Mechanism of action of this compound.

Experimental Protocol: In Vitro Androgen Receptor Activity Assay

The following is a general protocol for assessing the antagonist activity of a compound on the androgen receptor in a cell-based assay.

1. Cell Culture and Plating:

-

Culture LNCaP cells (or another appropriate androgen-sensitive cell line) in a suitable medium supplemented with fetal bovine serum.

-

Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a serial dilution of the test compound (AR Antagonist 8) and a positive control (e.g., bicalutamide).

-

Treat the cells with the compounds at various concentrations in the presence of a known AR agonist (e.g., DHT) to assess antagonistic activity. Also include vehicle-treated and agonist-only controls.

3. Measurement of AR Activity:

-

PSA Secretion Assay: After a defined incubation period (e.g., 4 days), collect the cell culture supernatant. Measure the concentration of secreted PSA using a commercially available ELISA kit.

-

Cell Proliferation Assay: After a defined incubation period (e.g., 3 days), assess cell viability and proliferation using a standard method such as the MTT or CellTiter-Glo assay.

4. Data Analysis:

-

Calculate the percentage of inhibition of PSA secretion or cell proliferation for each concentration of the test compound relative to the agonist-only control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Logical Relationship of Structural Analysis

A comprehensive structural analysis of a novel compound like AR Antagonist 8 involves a logical progression from initial discovery to detailed characterization.

Caption: Logical workflow for the structural analysis of a novel drug candidate.

Conclusion

This compound is a promising non-steroidal antagonist with potent in vitro activity against prostate cancer cells. Further elucidation of its precise binding mode within the androgen receptor ligand-binding domain through structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be invaluable for understanding its mechanism of action at a molecular level and for guiding the design of next-generation androgen receptor antagonists. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this and structurally related compounds.

References

In Vitro Characterization of Androgen Receptor Antagonist 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Androgen Receptor (AR) Antagonist 8, also identified as Example 13 in select publications. This document details the antagonistic properties of the compound, presenting key quantitative data, in-depth experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Quantitative Data Summary

The in vitro efficacy of Androgen Receptor Antagonist 8 has been quantified through various cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) observed in the human prostate cancer cell line, LNCaP.

| Assay Type | Cell Line | Parameter Measured | IC50 Value (nM) | Citation |

| PSA Secretion Inhibition | LNCaP | Prostate-Specific Antigen (PSA) levels | 88 | [1] |

| Cell Proliferation Inhibition | LNCaP | Cell viability and growth | 66 | [1] |

Androgen Receptor Signaling Pathway

Androgen receptor antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. This blockade prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes, which are crucial for the growth and survival of prostate cancer cells.

Caption: Androgen Receptor (AR) Signaling Pathway and Mechanism of Action for AR Antagonist 8.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

LNCaP Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of the androgen-sensitive LNCaP human prostate cancer cell line.

Caption: Workflow for the LNCaP Cell Proliferation Assay.

Methodology:

-

Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 3 days (72 hours).

-

Viability Assessment: A cell proliferation reagent (e.g., MTT or WST-1) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the dose-response curve.

PSA Secretion Assay

This assay quantifies the inhibition of Prostate-Specific Antigen (PSA) secretion from LNCaP cells, a downstream marker of androgen receptor activity.

Caption: Workflow for the PSA Secretion Assay.

Methodology:

-

Cell Culture and Seeding: LNCaP cells are cultured and seeded in multi-well plates as described for the proliferation assay.

-

Treatment: Cells are treated with a fixed concentration of an androgen agonist (e.g., dihydrotestosterone, DHT) to stimulate PSA secretion, along with varying concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for 4 days (96 hours) to allow for sufficient PSA accumulation in the culture medium.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected from each well.

-

PSA Quantification: The concentration of PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Analysis: The percentage of PSA inhibition is calculated relative to the agonist-only control, and the IC50 value is determined from the dose-response curve.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the affinity of this compound for the androgen receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled androgen ligand.

Methodology:

-

Receptor Preparation: A source of androgen receptor is required, which can be purified recombinant AR protein or cell lysates from AR-expressing cells.

-

Ligand Preparation: A radiolabeled (e.g., [3H]-mibolerone) or fluorescently labeled androgen ligand is used as the tracer.

-

Competition Reaction: The AR preparation is incubated with the labeled ligand in the presence of increasing concentrations of unlabeled this compound or a known competitor (as a positive control).

-

Separation of Bound and Free Ligand: Various methods can be used to separate the AR-bound ligand from the free ligand, such as filtration, dextran-coated charcoal, or scintillation proximity assay (SPA).

-

Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) or IC50 value can be calculated to determine the binding affinity of this compound.

AR-Mediated Reporter Gene Assay

This functional assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

Methodology:

-

Cell Line: A suitable host cell line (e.g., HEK293, PC-3) is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing androgen response elements, AREs). Stable cell lines expressing both components are often used for higher reproducibility.

-

Treatment: The transfected cells are treated with an androgen agonist (e.g., DHT) to induce reporter gene expression, along with increasing concentrations of this compound.

-

Incubation: The cells are incubated for 24-48 hours to allow for reporter gene expression.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Analysis: The inhibitory effect of this compound on AR-mediated transcription is determined by the reduction in reporter gene activity compared to the agonist-only control. An IC50 value for the inhibition of transcriptional activity is then calculated.

References

Unveiling the Mechanism: A Technical Guide to the Effect of Androgen Receptor Antagonist 8 on AR Nuclear Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the expression of genes essential for tumor growth and survival. Consequently, inhibiting this nuclear translocation is a key mechanism for many androgen receptor antagonists. This technical guide delves into the effect of Androgen Receptor Antagonist 8, a novel antiandrogen, on AR nuclear translocation. While specific experimental data on this compound's direct impact on AR nuclear translocation is not extensively available in public literature, this guide will leverage data from well-characterized second-generation AR antagonists, such as Enzalutamide, to illustrate the expected mechanistic effects and the experimental approaches used to quantify them. This compound, also identified as "Example 13" in patent WO2014036897, is a potent inhibitor of prostate-specific antigen (PSA) secretion and prostate cancer cell proliferation.[1]

Core Mechanism of Action

This compound is an androgen receptor antagonist that is expected to function similarly to other second-generation non-steroidal antiandrogens.[1] These antagonists competitively bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change that hinders the downstream signaling cascade. A critical consequence of this binding is the disruption of the AR's ability to translocate to the nucleus, a prerequisite for its transcriptional activity. This blockade of nuclear import effectively sequesters the AR in the cytoplasm, preventing it from accessing its target genes in the nucleus and thereby inhibiting cancer cell growth.

Quantitative Analysis of AR Antagonist Activity

The following tables summarize representative quantitative data for potent second-generation AR antagonists, illustrating the typical efficacy that would be assessed for a compound like this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| PSA Secretion Inhibition | LNCaP | 88 nM | [1] |

| Cell Proliferation Inhibition | LNCaP | 66 nM | [1] |

Table 2: Representative Data on Inhibition of AR Nuclear Translocation by a Potent AR Antagonist

| Compound | Cell Line | Treatment Condition | % Inhibition of Nuclear AR | Assay Method |

| Enzalutamide | LNCaP | 10 µM, 1h | ~90% | Immunofluorescence |

| Apalutamide | VCaP | 10 µM, 1h | ~85% | High-Content Imaging |

| Enzalutamide | PC-3 (AR-transfected) | 10 µM, 1h | ~95% | Subcellular Fractionation & Western Blot |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental procedures relevant to the study of AR nuclear translocation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence Staining for AR Subcellular Localization

This protocol allows for the direct visualization of the androgen receptor's location within the cell.

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours to reduce basal AR activity.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a physiological concentration of dihydrotestosterone (B1667394) (DHT) (e.g., 10 nM) for 1 hour to induce AR nuclear translocation.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against the androgen receptor (diluted in 1% BSA/PBS) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation.

-

Subcellular Fractionation and Western Blotting

This biochemical method provides a quantitative measure of the amount of androgen receptor in the cytoplasmic and nuclear compartments.

-

Cell Culture and Treatment:

-

Culture and treat cells in 10 cm dishes as described in the immunofluorescence protocol.

-

-

Cell Lysis and Fractionation:

-

Harvest the cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer containing protease inhibitors.

-

Incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) and vortex briefly.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the cytoplasmic lysis buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Probe the membrane with a primary antibody against the androgen receptor.

-

Use antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative amounts of AR in the cytoplasm and nucleus.

-

High-Content Imaging and Analysis

This automated imaging and analysis approach allows for high-throughput screening and quantification of AR nuclear translocation.

-

Assay Principle:

-

Utilize a cell line stably expressing a fluorescently tagged androgen receptor (e.g., GFP-AR).

-

Treat cells in a multi-well plate format (e.g., 96- or 384-well) with compounds of interest.

-

Use an automated fluorescence microscope to acquire images of the cells, capturing both the GFP-AR signal and a nuclear counterstain.

-

Employ image analysis software to automatically identify the nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each.

-

-

Protocol:

-

Seed GFP-AR expressing cells into black-walled, clear-bottom microplates.

-

Treat with a library of compounds, including this compound, and appropriate controls.

-

Stimulate with DHT to induce translocation.

-

Fix the cells and stain with a nuclear counterstain (e.g., Hoechst 33342).

-

Acquire images using a high-content imaging system.

-

Analyze the images to calculate a nuclear-to-cytoplasmic translocation ratio for each well.

-

Conclusion

While specific published data on the effect of this compound on AR nuclear translocation is limited, its classification as a potent AR antagonist strongly suggests that it functions by inhibiting this critical step in AR signaling. The experimental protocols and representative data presented in this guide provide a comprehensive framework for researchers to investigate and quantify the effects of this and other novel antiandrogens on androgen receptor trafficking. The methodologies described, from traditional immunofluorescence and western blotting to high-throughput, high-content screening, are essential tools in the preclinical evaluation and development of next-generation therapies for prostate cancer.

References

Preclinical Evaluation of Novel Androgen Receptor Antagonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential preclinical assays and models used to identify and characterize novel androgen receptor (AR) antagonists for the treatment of prostate cancer. It details the methodologies for key experiments, presents data in a structured format, and illustrates critical biological and experimental workflows.

Introduction: The Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, driving the expression of genes involved in cell proliferation and survival.[3][4] Consequently, targeting the AR signaling axis is a cornerstone of prostate cancer therapy.[5] While first-generation antiandrogens have been used for decades, the emergence of resistance, particularly in castration-resistant prostate cancer (CRPC), necessitates the development of novel, more potent AR antagonists.[6][7][8]

A robust preclinical evaluation pipeline is critical to identify candidates with superior efficacy, selectivity, and pharmacokinetic properties, and to understand potential mechanisms of resistance.[6][9] This process involves a tiered approach, beginning with high-throughput in vitro screening and progressing to detailed cellular characterization and finally, in vivo validation in clinically relevant animal models.

The Androgen Receptor Signaling Pathway

Understanding the AR signaling pathway is fundamental to designing effective antagonists. The classical pathway involves androgen binding, which triggers a conformational change in the AR, dissociation from heat shock proteins (HSPs), nuclear translocation, and subsequent regulation of gene transcription.[10][11] Novel antagonists are designed to interfere with one or more of these steps, such as blocking ligand binding, inhibiting nuclear translocation, or preventing DNA binding.[6][12]

References

- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Screening and Bioactivity Evaluation of Novel Androgen Receptor Antagonists From Anti-PCa Traditional Chinese Medicine Prescriptions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

The Dual Challenge of Androgen Receptor Signaling: A Technical Guide to Targeting Full-Length AR and the Elusive AR-V7 Splice Variant with Androgen Receptor Antagonist 8

For Immediate Release

A Deep Dive into the Molecular Battleground of Advanced Prostate Cancer, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the androgen receptor (AR) and its constitutively active splice variant, AR-V7. We explore the therapeutic potential of Androgen Receptor Antagonist 8, a novel compound, in combating both drivers of castration-resistant prostate cancer (CRPC).

Prostate cancer, a leading cause of cancer-related death in men, is fundamentally driven by the androgen receptor signaling axis. While androgen deprivation therapies and first-generation AR antagonists have been foundational in treatment, the emergence of resistance, often mediated by the AR-V7 splice variant, presents a formidable clinical challenge. This guide provides an in-depth analysis of the mechanisms at play and the potential of new therapeutic agents.

The Androgen Receptor and the Rise of a Formidable Foe: AR-V7

The androgen receptor is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[1][2] Conventional therapies target the ligand-binding domain (LBD) of the full-length AR (AR-FL), preventing its activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). However, a significant portion of patients develop castration-resistant prostate cancer (CRPC), where the cancer progresses despite low androgen levels.[3]

A key mechanism of resistance is the expression of AR splice variants (AR-Vs), with AR-V7 being the most prevalent and clinically relevant.[3][4][5] AR-V7 lacks the LBD, rendering it constitutively active and insensitive to traditional AR-LBD targeted therapies such as enzalutamide (B1683756) and abiraterone.[1][6] The presence of AR-V7 in circulating tumor cells is associated with resistance to these treatments and a poor prognosis.[3][7][8]

This compound: A Profile of Activity

This compound (also referred to as Example 13 in some literature) has emerged as a potent antagonist of the full-length androgen receptor.[9] Preclinical data demonstrates its efficacy in inhibiting AR signaling in prostate cancer cell lines.

Quantitative Data Summary

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| This compound | LNCaP | PSA Secretion | 88 | [9] |

| This compound | LNCaP | Cell Proliferation | 66 | [9] |

These findings highlight the potent activity of this compound against the canonical AR signaling pathway. However, its specific activity against the AR-V7 splice variant remains an area of active investigation. The development of selective AR-V7 inhibitors is a high-priority, unmet clinical need.[5][6]

Signaling Pathways: A Tale of Two Receptors

The signaling pathways of AR-FL and AR-V7, while overlapping, have critical distinctions that underpin therapeutic resistance.

Figure 1: Simplified signaling pathways of full-length Androgen Receptor (AR-FL) and the AR-V7 splice variant.

Experimental Protocols: Foundational Assays for Antagonist Evaluation

The following are generalized protocols for key experiments used to characterize androgen receptor antagonists.

Cell Proliferation Assay (e.g., MTS/XTT Assay)

This assay quantifies the number of viable cells in a culture, providing a measure of a compound's cytostatic or cytotoxic effects.

Figure 2: Workflow for a typical cell proliferation assay.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound). Appropriate vehicle controls are also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Reagent Addition: A colorimetric reagent (e.g., MTS or XTT) is added to each well.

-

Signal Development: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the reagent to produce a colored formazan (B1609692) product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

-

Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

Prostate-Specific Antigen (PSA) Secretion Assay (e.g., ELISA)

This assay measures the level of PSA, a key biomarker of AR activity, secreted by prostate cancer cells into the culture medium.

Methodology:

-

Cell Culture and Treatment: LNCaP cells are cultured and treated with the test compound as described for the cell proliferation assay, typically for a longer duration (e.g., 4 days) to allow for sufficient PSA accumulation.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA Procedure: A quantitative enzyme-linked immunosorbent assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions to determine the concentration of PSA.

-

Data Analysis: The PSA concentrations are normalized to the total protein content of the corresponding cell lysates or to cell viability to account for any cytotoxic effects of the compound. The IC50 for PSA secretion inhibition is then calculated.

Future Directions and the Quest for AR-V7 Inhibition

While this compound shows promise in targeting AR-FL, the critical next step is to determine its efficacy against AR-V7. Future research should focus on:

-

AR-V7 Binding and Activity Assays: Utilizing cell lines engineered to express AR-V7 (e.g., 22Rv1 or LNCaP95) to directly measure the antagonist's impact on AR-V7-driven transcription and cell growth.

-

Development of Selective AR-V7 Degraders: Exploring strategies like PROteolysis TArgeting Chimeras (PROTACs) that can specifically target AR-V7 for degradation.[6]

-

Combination Therapies: Investigating the synergistic potential of this compound with other agents that may indirectly inhibit AR-V7 activity.

The development of therapies that can effectively inhibit both AR-FL and AR-V7 is paramount to overcoming resistance in advanced prostate cancer. This compound represents a valuable tool in our arsenal, and its further characterization will be crucial in the ongoing fight against this complex disease.

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of androgen receptor splice variants in prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Identifying Novel Chemotypes for Androgen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR), a crucial mediator of prostate cancer development and progression, remains a primary target for therapeutic intervention. The emergence of resistance to current antiandrogen therapies necessitates the discovery of novel chemotypes that can effectively inhibit AR signaling. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the identification and characterization of new androgen receptor antagonists.

Strategies for Discovering Novel AR Antagonists

The quest for new AR antagonists employs a variety of screening methodologies, each with its own advantages and limitations. The primary approaches include high-throughput screening, virtual screening, and fragment-based drug discovery.

High-Throughput Screening (HTS): This method involves the rapid, automated testing of large chemical libraries to identify compounds that modulate AR activity.[1] Cell-based assays are commonly used in HTS to assess the functional consequences of AR inhibition.[2][3]

Virtual Screening (VS): Computational methods are utilized to screen vast libraries of virtual compounds to identify those with a high probability of binding to the AR.[4][5] This approach can be structure-based, relying on the 3D structure of the AR ligand-binding domain, or ligand-based, using the pharmacophoric features of known antagonists.[6][7]

Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the AR.[8][9] Hits from these screens are then optimized and linked together to generate more potent lead compounds.[10][11][12]

The logical relationship between these screening strategies is illustrated in the workflow diagram below.

Caption: A logical workflow for the discovery of novel androgen receptor antagonists.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[13] Its signaling cascade plays a pivotal role in normal male physiology and in the pathology of prostate cancer.[14][15] The classical signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[16] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus.[14] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[13][17]

In addition to the classical pathway, non-classical signaling pathways have also been described. These can involve membrane-associated AR and the activation of various kinase cascades, such as the MAPK pathway.[13][18]

Caption: A simplified diagram of the classical androgen receptor signaling pathway.

Experimental Protocols

The identification and characterization of novel AR antagonists rely on a series of well-defined in vitro assays. Detailed protocols for three key experiments are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[19][20]

Materials:

-

Rat prostate cytosol containing the androgen receptor[19]

-

[3H]-R1881 (radiolabeled synthetic androgen)

-

Test compounds

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)[19]

-

Hydroxyapatite (HAP) slurry[19]

-

Scintillation cocktail[19]

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add a fixed concentration of [3H]-R1881 to each well.

-

Add the diluted test compounds to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

-

Add the rat prostate cytosol to each well and incubate overnight at 4°C.[19]

-

Add the HAP slurry to each well to capture the receptor-ligand complexes.

-

Wash the HAP slurry to remove unbound ligand.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of [3H]-R1881 binding for each concentration of the test compound and determine the IC50 value.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit androgen-induced transcription of a reporter gene.[21][22][23][24]

Materials:

-

A suitable cell line (e.g., PC-3, LNCaP, or a cell line engineered to express AR and an ARE-driven reporter)[1][25][26]

-

An AR expression vector (if the cell line does not endogenously express AR)

-

A reporter vector containing a luciferase or fluorescent protein gene under the control of an ARE-containing promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)

-

Test compounds

-

Luciferase assay reagent or a fluorescence plate reader

Procedure:

-

Seed the cells in a 96-well plate.

-

If necessary, co-transfect the cells with the AR expression vector and the ARE-reporter vector.

-

After an appropriate incubation period, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT or R1881. Include control wells with DHT/R1881 alone and vehicle control.

-

Incubate the cells for 24-48 hours.

-

If using a luciferase reporter, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percent inhibition of reporter gene expression for each concentration of the test compound and determine the IC50 value.

Prostate Cancer Cell Proliferation Assay

This assay assesses the ability of a test compound to inhibit the growth of androgen-dependent prostate cancer cells.[27][28][29]

Materials:

-

Androgen-dependent prostate cancer cell line (e.g., LNCaP)[28]

-

Cell culture medium and supplements

-

Dihydrotestosterone (DHT)

-

Test compounds

-

MTT or WST-8 reagent[27]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the LNCaP cells in a 96-well plate in a medium containing low levels of androgens.

-

After the cells have attached, treat them with serial dilutions of the test compounds in the presence of a fixed concentration of DHT. Include control wells with DHT alone and vehicle control.

-

Incubate the cells for 3-5 days.

-

Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of the test compound and determine the GI50 (growth inhibition 50) value.

Data Presentation and Structure-Activity Relationships

The quantitative data obtained from these assays are crucial for comparing the potency of different chemotypes and for establishing structure-activity relationships (SAR).[16][17][30][31] SAR studies aim to identify the chemical features that are essential for antagonistic activity and to guide the optimization of lead compounds.[32]

Table 1: In Vitro Activity of Novel Androgen Receptor Antagonists

| Compound ID | AR Binding IC50 (µM) | AR Reporter Assay IC50 (µM) | LNCaP Proliferation GI50 (µM) |

| Reference Compounds | |||

| Bicalutamide | 0.15 | 0.5 | 1.2 |

| Enzalutamide | 0.02 | 0.1 | 0.4 |

| Novel Chemotypes | |||

| Compound A | 5.2 | 12.8 | 25.1 |

| Compound B | 0.8 | 2.1 | 5.6 |

| Compound C | 0.05 | 0.3 | 0.9 |